molecular formula C24H26N4O3S B2514223 4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904826-37-5

4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2514223
CAS No.: 904826-37-5
M. Wt: 450.56
InChI Key: XMLGMSTVZJHLPN-UHFFFAOYSA-N
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Description

4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a pyridazine ring, and a sulfonamide group. It is commonly used in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the azepane ring, followed by the introduction of the pyridazine ring. The final step involves the sulfonation of the benzene ring and the acetylation of the nitrogen atom. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques such as flow chemistry and automated synthesis are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be compared with other similar compounds, such as pyridazine derivatives and sulfonamides. These compounds share some structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of an azepane ring, a pyridazine ring, and a sulfonamide group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Pyridazine derivatives
  • Sulfonamides
  • Azepane-containing compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-acetyl-N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-18(29)19-9-11-22(12-10-19)32(30,31)27-21-8-6-7-20(17-21)23-13-14-24(26-25-23)28-15-4-2-3-5-16-28/h6-14,17,27H,2-5,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLGMSTVZJHLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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